molecular formula C8H15ClO2 B14401408 2,2-Dimethylpentyl carbonochloridate CAS No. 88662-75-3

2,2-Dimethylpentyl carbonochloridate

Cat. No.: B14401408
CAS No.: 88662-75-3
M. Wt: 178.65 g/mol
InChI Key: KARXAJINMBPGEE-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl carbonochloridate is an organic compound with the molecular formula C8H15ClO2. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentyl carbonochloridate can be synthesized through the reaction of 2,2-dimethylpentanol with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

2,2-Dimethylpentanol+Phosgene2,2-Dimethylpentyl carbonochloridate+HCl\text{2,2-Dimethylpentanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethylpentanol+Phosgene→2,2-Dimethylpentyl carbonochloridate+HCl

The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of 2,2-dimethylpentanol and phosgene into a reactor. The reaction is maintained at a controlled temperature and pressure to optimize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2-dimethylpentanol and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted esters or amides.

    Hydrolysis: The major products are 2,2-dimethylpentanol and hydrochloric acid.

    Reduction: The major product is 2,2-dimethylpentanol.

Scientific Research Applications

2,2-Dimethylpentyl carbonochloridate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the preparation of esters and amides that are studied for their biological activity.

    Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentyl carbonochloridate involves the reactivity of the carbonochloridate group. The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloroformate: Similar in structure but contains a benzyl group instead of a 2,2-dimethylpentyl group.

    Ethyl chloroformate: Contains an ethyl group instead of a 2,2-dimethylpentyl group.

Uniqueness

2,2-Dimethylpentyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This makes it distinct from other carbonochloridates, which typically have linear or aromatic substituents.

Properties

CAS No.

88662-75-3

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2,2-dimethylpentyl carbonochloridate

InChI

InChI=1S/C8H15ClO2/c1-4-5-8(2,3)6-11-7(9)10/h4-6H2,1-3H3

InChI Key

KARXAJINMBPGEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)Cl

Origin of Product

United States

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